(5-Methylpyrazin-2-yl)methyl methanesulfonate
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Overview
Description
(5-Methylpyrazin-2-yl)methyl methanesulfonate is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methanesulfonate group attached to the methyl group on the pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)methyl methanesulfonate typically involves the reaction of 5-methylpyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrazin-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and reduction: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include pyrazine N-oxides.
Reduction: Products include reduced pyrazine derivatives.
Scientific Research Applications
(5-Methylpyrazin-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify nucleophilic sites in biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Methylpyrazin-2-yl)methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites in target molecules. This reaction can modify the structure and function of the target molecule, leading to various biological effects. The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- (5-Methylpyrazin-2-yl)methyl chloride
- (5-Methylpyrazin-2-yl)methyl bromide
- (5-Methylpyrazin-2-yl)methyl iodide
Uniqueness
(5-Methylpyrazin-2-yl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to its halide counterparts. The methanesulfonate group is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in such processes .
Properties
Molecular Formula |
C7H10N2O3S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H10N2O3S/c1-6-3-9-7(4-8-6)5-12-13(2,10)11/h3-4H,5H2,1-2H3 |
InChI Key |
STUWDTUMYMCRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)COS(=O)(=O)C |
Origin of Product |
United States |
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